4-Chloro-2-cyclohexyl-6-methylpyrimidine (CAS 94052-09-2): Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
4-Chloro-2-cyclohexyl-6-methylpyrimidine (CAS 94052-09-2): Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and targeted therapeutics, functionalized pyrimidines serve as ubiquitous structural motifs, particularly within the realm of kinase inhibitors and central nervous system (CNS) agents. 4-Chloro-2-cyclohexyl-6-methylpyrimidine (CAS 94052-09-2) emerges as a highly privileged, versatile electrophilic building block.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and reactivity profile. By detailing field-proven, self-validating synthetic protocols—specifically the controlled chlorination of pyrimidinones—this guide equips drug development professionals with the mechanistic insights required to leverage this scaffold in complex synthetic workflows and structure-based drug design (SBDD).
Physicochemical Profiling & Molecular Descriptors
Understanding the baseline physicochemical properties of 4-Chloro-2-cyclohexyl-6-methylpyrimidine is critical for predicting its behavior in both synthetic environments (solubility, reactivity) and biological models (lipophilicity, membrane permeability). The quantitative data summarized below provides the foundational metrics for this scaffold[1].
| Property | Value / Descriptor |
| Chemical Name | 4-Chloro-2-cyclohexyl-6-methylpyrimidine |
| CAS Registry Number | 94052-09-2 |
| Molecular Formula | C₁₁H₁₅ClN₂ |
| Molecular Weight | 210.70 g/mol |
| Exact Mass | 210.092 g/mol |
| SMILES String | CC1=CC(Cl)=NC(C2CCCCC2)=N1 |
| Topological Polar Surface Area (TPSA) | 25.78 Ų |
| Estimated LogP (Lipophilicity) | ~3.5 - 4.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Storage Conditions | 2-8°C, Inert atmosphere, protect from moisture |
Structural Rationale and Reactivity Profile
The architectural design of 4-Chloro-2-cyclohexyl-6-methylpyrimidine is not arbitrary; each functional group plays a distinct role in both its chemical reactivity and its pharmacological utility.
-
The 4-Chloro Electrophilic Center: The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. The addition of a chlorine atom at the 4-position creates a highly reactive electrophilic center. This site is primed for Nucleophilic Aromatic Substitution (S_NAr) with amines, alcohols, and thiols, as well as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid library generation during the hit-to-lead optimization phase.
-
The 2-Cyclohexyl Group: Aliphatic rings like cyclohexane are increasingly favored over planar aromatic rings in modern drug design. They provide significant lipophilicity (enhancing membrane permeability) while introducing a non-planar, 3D character (sp³ hybridization) that improves aqueous solubility and metabolic stability. In kinase inhibitors, this bulky moiety often perfectly occupies deep hydrophobic pockets (such as the DFG-out pocket)[2].
-
The 6-Methyl Group: This group introduces critical steric hindrance adjacent to the N1 nitrogen. In a biological context, this steric boundary can dictate the binding conformation of the pyrimidine core within the ATP-binding site (hinge region) of kinases, driving target selectivity. Chemically, it acts as a mild electron-donating group, subtly modulating the reactivity of the 4-chloro position to prevent over-reactivity and unwanted side reactions.
Fig 1: Pharmacophore model detailing the structural rationale of the pyrimidine scaffold.
Synthetic Methodologies: The Chlorination Mechanism
The synthesis of 4-Chloro-2-cyclohexyl-6-methylpyrimidine typically proceeds via the chlorination of its precursor, 2-cyclohexyl-6-methylpyrimidin-4-ol (or its tautomer, the pyrimidin-4(1H)-one).
The industry standard for this transformation utilizes Phosphorus oxychloride (POCl₃) . The reaction mechanism is a two-stage process[3]:
-
Phosphorylation: The oxygen atom of the pyrimidinone enol tautomer attacks the electrophilic phosphorus of POCl₃, displacing a chloride ion and forming a highly reactive dichlorophosphate intermediate. This step is strongly exothermic and rapid.
-
Chloride Displacement: The liberated chloride ion (or a chloride from a secondary source) attacks the C4 position of the pyrimidine ring, displacing the phosphate leaving group to yield the final chlorinated product.
Historically, this reaction was run in neat, boiling POCl₃. However, modern, scalable methodologies employ stoichiometric POCl₃ in the presence of an organic base (such as Pyridine or N,N-Diisopropylethylamine) to neutralize generated HCl, suppress dimer formation, and improve safety profiles[4][5].
Fig 2: Synthetic workflow from primary precursors to downstream active pharmaceutical ingredients.
Experimental Protocol: Controlled POCl₃ Chlorination
The following protocol outlines a self-validating, scalable system for the conversion of 2-cyclohexyl-6-methylpyrimidin-4-ol to 4-Chloro-2-cyclohexyl-6-methylpyrimidine. It incorporates critical safety and monitoring steps to ensure high yield and purity.
Reagents Required:
-
2-Cyclohexyl-6-methylpyrimidin-4-ol (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine (1.2 equiv)
-
Anhydrous Toluene or Chlorobenzene (Solvent)
Step-by-Step Methodology:
-
System Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 2-cyclohexyl-6-methylpyrimidin-4-ol in anhydrous toluene (approx. 5-10 volumes). Maintain an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (1.2 equiv) to the suspension.
-
Causality & Validation: The base acts as an acid scavenger for the HCl generated during the reaction. Maintaining a basic environment (aq pKa > 9) is critical to suppress the formation of unreactive pseudodimers between the phosphorylated intermediate and unreacted starting material[3].
-
-
Controlled Phosphorylation: Cool the reaction mixture to 0–5°C using an ice-water bath. Dropwise add POCl₃ (1.2 equiv) via the dropping funnel over 30–45 minutes.
-
Thermal Displacement: Remove the ice bath and gradually heat the reaction mixture to 90–100°C. Maintain reflux for 3 to 4 hours.
-
Monitoring: Sample the reaction hourly. Quench the analytical sample with pyrrolidine and analyze via HPLC or LC-MS. The reaction is deemed complete when <2% of the starting material remains.
-
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over vigorously stirred crushed ice (approx. 10 volumes).
-
Neutralization & Extraction: Adjust the pH of the aqueous phase to 7–8 using a saturated aqueous Na₂CO₃ solution. Extract the product with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure 4-Chloro-2-cyclohexyl-6-methylpyrimidine as a low-melting solid or viscous oil.
References
-
PubChem. "5-Bromo-4-chloro-2-cyclohexyl-6-methylpyrimidine (CID 66294561)". National Center for Biotechnology Information. URL:[Link]
-
Molecules. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". ResearchGate / MDPI. URL:[Link]
-
The Journal of Organic Chemistry. "POCl3 Chlorination of 4-Quinazolones". ACS Publications. URL:[Link]
Sources
- 1. 94052-09-2|4-Chloro-2-cyclohexyl-6-methylpyrimidine|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-4-chloro-2-cyclohexyl-6-methylpyrimidine | C11H14BrClN2 | CID 66294561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
